5-Chloro-2-hydroxy-4-methylbenzophenone

描述

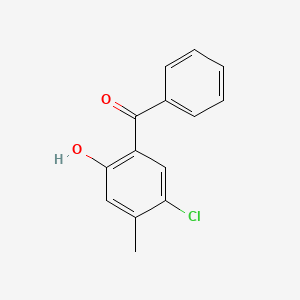

5-Chloro-2-hydroxy-4-methylbenzophenone is an organic compound with the molecular formula C14H11ClO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a benzophenone core substituted with a chlorine atom, a hydroxyl group, and a methyl group.

准备方法

Synthetic Routes and Reaction Conditions

5-Chloro-2-hydroxy-4-methylbenzophenone can be synthesized through the Fries rearrangement of 4-chloro-3-methylphenyl benzoate in the presence of aluminum chloride without solvent at 140°C for 10 minutes, yielding a quantitative product . Another method involves using Nafion-XR, a H±form ion exchange resin, at 175°C for 4 hours, achieving a 37% yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product .

化学反应分析

Types of Reactions

5-Chloro-2-hydroxy-4-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

科学研究应用

Analytical Chemistry

Separation Techniques

5-Chloro-2-hydroxy-4-methylbenzophenone is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. A reverse phase HPLC method has been developed that employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separation, making it valuable for pharmacokinetic studies .

Mass Spectrometry Compatibility

For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid in the mobile phase. This adjustment enhances the detection capabilities of the compound during analysis, allowing for more precise quantification .

Environmental Studies

Emerging Contaminants

Recent studies have identified benzophenones, including this compound, as emerging contaminants in the environment. Research has shown that these compounds are present in various biological matrices such as urine and placental tissues. The toxicity of benzophenones has been assessed using aquatic organisms like Daphnia magna and Chlorella vulgaris, revealing significant effects at low concentrations .

Toxicological Assessments

The compound exhibits estrogenic activity and can disrupt endocrine functions in aquatic species. For instance, exposure to high concentrations has been linked to alterations in gene expression related to reproductive health in zebrafish . Such findings highlight the importance of monitoring these compounds due to their potential ecological impacts.

Pharmacology

Potential Therapeutic Applications

this compound is being explored for its pharmacological properties. Its structural characteristics allow it to function as a precursor in the synthesis of various bioactive compounds, including pyrazoline derivatives that have shown promise in anti-inflammatory and anticancer activities .

Biomarker Development

The compound can also serve as a biomarker for exposure to certain environmental pollutants. Analytical methods have been developed to detect mercapturic acids as biomarkers of exposure to hazardous chemicals, emphasizing its relevance in toxicology and public health research .

Case Studies and Research Findings

作用机制

The mechanism of action of 5-Chloro-2-hydroxy-4-methylbenzophenone involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom and the benzophenone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

相似化合物的比较

Similar Compounds

- 2-Chloro-2-hydroxy-5-methylbenzophenone

- 4’-Chloro-2-hydroxy-5-methylbenzophenone

- 2’,4’-Dichloro-2-hydroxy-5-methylbenzophenone

Uniqueness

5-Chloro-2-hydroxy-4-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, hydroxyl group, and methyl group in specific positions on the benzophenone core differentiates it from other similar compounds and influences its reactivity and applications.

生物活性

5-Chloro-2-hydroxy-4-methylbenzophenone (C₁₄H₁₁ClO₂) is a chemical compound belonging to the benzophenone family, characterized by its hydroxyl and chloro functional groups. This compound is primarily utilized in sunscreen formulations due to its ability to absorb ultraviolet (UV) light, thereby protecting skin from UV radiation. However, its biological activity extends beyond photoprotection, with emerging data indicating potential estrogenic activity and various toxicological implications.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity , similar to other benzophenone derivatives. This activity is particularly relevant in the context of environmental and health safety, as compounds with estrogen-like effects can disrupt endocrine functions in humans and wildlife .

A comparative study on various UV stabilizers found that certain derivatives, including those structurally related to this compound, displayed significant estrogenic effects, raising concerns about their prolonged use in consumer products .

Toxicological Profile

The compound has been associated with several adverse health effects:

- Skin Irritation : It is classified as a skin irritant, causing redness and discomfort upon contact .

- Eye Irritation : Serious eye irritation has also been documented, necessitating caution during handling .

- Potential Carcinogenicity : Long-term exposure to benzophenones, including this compound, has been linked to carcinogenic risks based on animal studies .

Case Studies

- Human Exposure and Health Risks : A comprehensive review highlighted the pathways of human exposure to benzophenones through dermal contact with sunscreens. Epidemiological studies have suggested associations between these compounds and reproductive disorders, including reduced fecundity and adverse birth outcomes .

- Laboratory Studies : In vitro studies have consistently shown that benzophenones can exhibit toxic effects at environmental concentrations. For instance, exposure levels exceeding recommended doses have raised alarms regarding their safety in cosmetic applications .

Comparative Analysis of Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₄H₁₁ClO₂ | Estrogenic activity; used in sunscreens |

| Benzophenone | C₁₄H₁₀O | Base structure; UV filter |

| 4-Hydroxybenzophenone | C₁₄H₁₀O₂ | Hydroxylated derivative with estrogenic activity |

| 2-Hydroxy-4-methoxybenzophenone | C₁₄H₁₂O₂ | Exhibits estrogenic activity; used in plastics |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-hydroxy-4-methylbenzophenone in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using chlorinated precursors (e.g., 5-chloro-2-methylphenol) and benzoyl chloride derivatives. Alternative approaches include Suzuki-Miyaura coupling with arylboronic acids (e.g., 5-chloro-2-methylphenylboronic acid) and ketone precursors. Reaction optimization (e.g., temperature control at 60–80°C, use of Lewis acids like AlCl₃) is critical to minimize side reactions and improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., hydroxyl group at C2, methyl at C4, chloro at C5).

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3200 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry and confirm dihedral angles between aromatic rings .

- HPLC/LC-MS : Assess purity (>99% as per supplier specifications) and detect trace impurities .

Q. What are the key considerations for ensuring the stability of this compound in experimental settings?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation (common in benzophenones). Avoid prolonged exposure to moisture, which may hydrolyze the ketone group. Stability can be monitored via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to compare melting behavior. Cross-validate with computational predictions (e.g., density functional theory for lattice energy) and reference high-purity standards (≥99%) from reliable suppliers .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Methodological Answer :

- Protective Groups : Temporarily protect the hydroxyl group (e.g., using acetyl or TMS groups) to prevent unwanted side reactions.

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to enhance regioselectivity.

- By-Product Analysis : Characterize impurities (e.g., over-chlorinated derivatives) via GC-MS or LC-MS and adjust reaction stoichiometry accordingly .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict reactive sites (e.g., chloro group as an electrophilic center, hydroxyl as a hydrogen-bond donor).

- Molecular Dynamics Simulations : Study solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF vs. non-polar toluene).

- Validation : Compare computational results with experimental data (e.g., X-ray-derived bond lengths and angles) .

Q. What advanced techniques are recommended for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Use UV-Vis spectroscopy to monitor breakdown under simulated sunlight. Identify intermediates via high-resolution mass spectrometry (HRMS).

- Surface Reactivity Analysis : Investigate adsorption on indoor/outdoor surfaces (e.g., silica, polymers) using microspectroscopic imaging (e.g., AFM-IR) to assess environmental persistence .

属性

IUPAC Name |

(5-chloro-2-hydroxy-4-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-7-13(16)11(8-12(9)15)14(17)10-5-3-2-4-6-10/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGQACQRFGDUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218866 | |

| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68751-90-6 | |

| Record name | (5-Chloro-2-hydroxy-4-methylphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68751-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068751906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-hydroxy-4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNR7682AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。